molecular formula C16H15N2+ B11643104 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium

4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium

Cat. No.: B11643104
M. Wt: 235.30 g/mol
InChI Key: REPRLCRXMJXHAW-UHFFFAOYSA-O
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Description

(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium is a heterocyclic compound that has garnered significant interest in the fields of medicinal, bioorganic, and pharmaceutical chemistry. This compound is known for its unique structural properties, which make it a valuable scaffold for the development of fluorescent sensors and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves the condensation of indol-3-ylcarbaldehydes with 2-methylazines under microwave irradiation . This method provides high yields and is particularly useful for creating structural scaffolds for bishetarylethylene fluorescent sensors.

Industrial Production Methods

While specific industrial production methods for (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium are not widely documented, the use of microwave-assisted synthesis suggests potential for scalability. The high efficiency and yield of this method make it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while reduction can produce various indole-based compounds.

Scientific Research Applications

(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves its interaction with nucleic acids and other biomolecules. The compound’s fluorescent properties allow it to bind selectively to RNA and DNA, enabling visualization and analysis. The molecular targets and pathways involved include the binding sites on nucleic acids, which facilitate the compound’s role as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium stands out due to its high photostability and selectivity for nucleic acids, making it particularly useful for in vivo applications. Its structural properties also allow for the development of highly selective contrast fluorescent probes, which are essential for advanced diagnostic and therapeutic applications.

Properties

Molecular Formula

C16H15N2+

Molecular Weight

235.30 g/mol

IUPAC Name

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole

InChI

InChI=1S/C16H14N2/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16/h2-12H,1H3/p+1

InChI Key

REPRLCRXMJXHAW-UHFFFAOYSA-O

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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